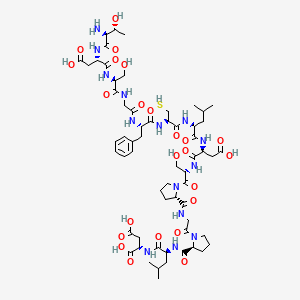
Cdc25A (80-93) (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdc25A (80-93) (human) is a polypeptide that plays a crucial role in cell cycle regulation. It is a segment of the larger Cdc25A protein, which is a member of the Cdc25 family of dual-specificity phosphatases. These phosphatases are responsible for removing phosphate groups from phosphorylated tyrosine and serine/threonine residues. Cdc25A (80-93) (human) is involved in controlling cell proliferation and tumorigenesis by regulating the expression of proteins involved in cyclin D1 regulation and the G1/S transition of the cell cycle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cdc25A (80-93) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Cdc25A (80-93) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Cdc25A (80-93) (human) undergoes various chemical reactions, primarily involving its amino acid residues. Some common reactions include:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other residues to study the structure-activity relationship.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
Cdc25A (80-93) (human) has several scientific research applications, particularly in the fields of cancer research and cell cycle studies. Some key applications include:
Cancer Research: Cdc25A (80-93) (human) is used to study the mechanisms of tumorigenesis and to develop potential cancer therapies.
Cell Cycle Studies: Researchers use this peptide to investigate the role of Cdc25A in cell cycle regulation, particularly its involvement in the G1/S transition.
Wirkmechanismus
Cdc25A (80-93) (human) exerts its effects by dephosphorylating and activating cyclin-dependent kinases (CDKs). This activation is crucial for the progression of the cell cycle from the G1 phase to the S phase. The peptide specifically targets the CDK-cyclin complexes, removing inhibitory phosphate groups and allowing the cell cycle to proceed . This regulation is essential for maintaining proper cell division and preventing uncontrolled cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Cdc25A (80-93) (human) is part of the Cdc25 family, which includes Cdc25A, Cdc25B, and Cdc25C. These phosphatases share similarities but also have distinct roles:
Cdc25A: Primarily involved in the G1/S transition and early cell cycle regulation.
Cdc25B: Plays a major role in the G2/M transition and is involved in mitotic entry.
Cdc25C: Also involved in the G2/M transition but has distinct regulatory mechanisms compared to Cdc25B.
The uniqueness of Cdc25A (80-93) (human) lies in its specific sequence and its role in regulating cyclin D1 and the G1/S transition, making it a valuable tool for studying cell cycle dynamics and developing targeted therapies.
Eigenschaften
Molekularformel |
C60H90N14O24S |
|---|---|
Molekulargewicht |
1423.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C60H90N14O24S/c1-28(2)17-32(65-55(92)40(27-99)72-52(89)34(19-31-11-7-6-8-12-31)64-43(78)23-62-49(86)38(25-75)70-53(90)36(21-46(82)83)68-58(95)48(61)30(5)77)50(87)66-35(20-45(80)81)54(91)71-39(26-76)59(96)74-16-10-13-41(74)56(93)63-24-44(79)73-15-9-14-42(73)57(94)67-33(18-29(3)4)51(88)69-37(60(97)98)22-47(84)85/h6-8,11-12,28-30,32-42,48,75-77,99H,9-10,13-27,61H2,1-5H3,(H,62,86)(H,63,93)(H,64,78)(H,65,92)(H,66,87)(H,67,94)(H,68,95)(H,69,88)(H,70,90)(H,71,91)(H,72,89)(H,80,81)(H,82,83)(H,84,85)(H,97,98)/t30-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,48+/m1/s1 |
InChI-Schlüssel |
MISDPONGDAVIAY-KKXVGTAUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


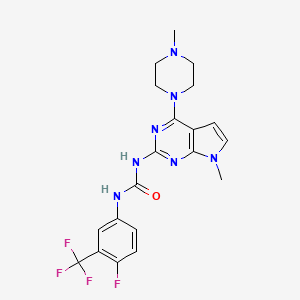

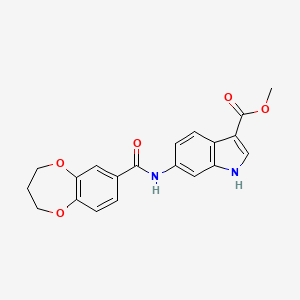

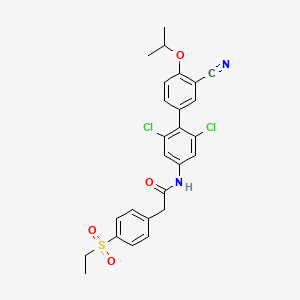
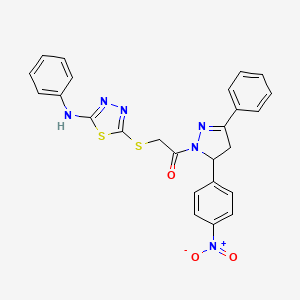

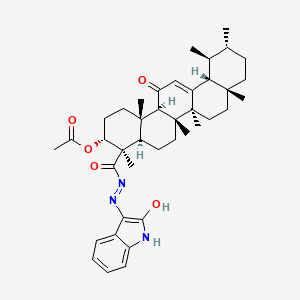
![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)
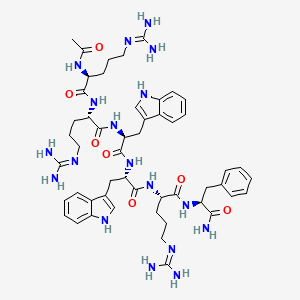
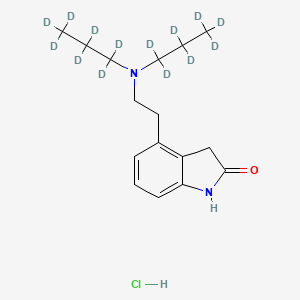
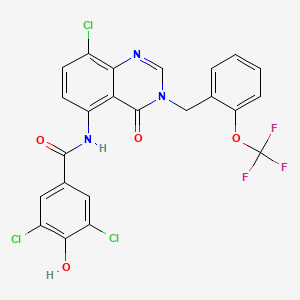
![3-[(1R,2R,4aS,6R,8aR)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-[(1R,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]-1,4-dihydroxypyridin-2-one](/img/structure/B12376004.png)
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)
